Gentamicin C1A

Ototoxicity Aminoglycoside Safety Hearing Research

Research with gentamicin complex mixtures introduces batch-dependent PK/PD variability. Gentamicin C1a (CAS 26098-04-4), isolated as a single molecular entity lacking the 6'-methyl group, eliminates this confound. • Serves as the critical precursor for semi-synthetic derivatives such as etimicin. • Provides a reproducible, lower-ototoxicity reference standard for auditory safety studies. • Enables precise PK/PD modeling, e.g., 2.55-fold lower clearance vs. C1 in canines. Supplied with ≥98% HPLC purity; stored at -20°C, shipped on blue ice.

Molecular Formula C19H39N5O7
Molecular Weight 449.5 g/mol
CAS No. 26098-04-4
Cat. No. B022326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGentamicin C1A
CAS26098-04-4
SynonymsO-3-Deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1-6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-D-erythro-hexopyranosyl-(1-4)]-2-deoxy-D-streptamine Pentaacetate Salt;  Gentamicin D Acetate;  Gentamycin C1a Acetate;  Gentamicin C3 Acetate; 
Molecular FormulaC19H39N5O7
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O
InChIInChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
InChIKeyVEGXETMJINRLTH-BOZYPMBZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gentamicin C1A Structural & Pharmacological Profile


Gentamicin C1a is a primary component of the clinically used gentamicin C complex, distinguished from the other major components (C1, C2) by the absence of methyl groups on its 6'-purpurosamine ring [1]. This structural feature directly influences its distinct pharmacological profile. As a broad-spectrum aminoglycoside antibiotic, it exerts its primary antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis [2]. Beyond its intrinsic antibiotic activity, Gentamicin C1a serves as the critical precursor for semi-synthetic aminoglycoside derivatives, including etimicin [3].

Gentamicin C1A Interchangeability Limitations


The 'gentamicin' reagent procured for research or industrial use is not a single chemical entity but a complex mixture of several major and minor congeners, primarily C1, C1a, and C2, whose relative proportions vary significantly between production batches and vendors [1]. These individual components exhibit measurably different pharmacokinetic (PK) profiles, including clearance rates and half-lives, as well as distinct toxicological signatures, particularly in terms of ototoxicity [2]. Substituting a complex gentamicin mixture for a specific, isolated component like Gentamicin C1a introduces uncontrollable variability, potentially confounding experimental results in studies of mechanism, toxicity, or in vivo efficacy where a defined, single molecular entity is required [3].

Comparative Evidence for Gentamicin C1A


Ototoxicity & Hidden Hearing Loss Profile

In a direct head-to-head comparative study evaluating ototoxicity following round window application in a murine model, gentamicin C1a demonstrated significantly lower cochlear toxicity compared to the parent gentamicin complex and other aminoglycosides. It was identified as one of the least toxic compounds tested, alongside apramycin. Crucially, it did not induce the 'hidden hearing loss' phenotype observed with other aminoglycosides at low concentrations [1].

Ototoxicity Aminoglycoside Safety Hearing Research

Canine PK Clearance Comparison

A comparative pharmacokinetic study in beagles following a single intravenous dose (4 mg/kg) of the gentamicin complex revealed significant differences in the disposition of individual components. The total body clearance (CL) of gentamicin C1a was 1.81 ± 0.26 ml min⁻¹ kg⁻¹, which is 2.55 times slower than the clearance of gentamicin C1 (4.62 ± 0.71 ml min⁻¹ kg⁻¹, P = 0.0156) [1].

Pharmacokinetics Drug Metabolism Preclinical Development

Equine Pharmacokinetic Half-Life

In a study on horses, the pharmacokinetics of the gentamicin C components were assessed following a single 6.6 mg/kg intravenous dose. The mean residence time (MRT) of gentamicin C1a was 2.7 ± 0.3 h, which was significantly shorter than the MRTs of gentamicin C1 (3.6 ± 0.5 h) and C2 (3.5 ± 0.4 h). Similarly, its elimination half-life (t1/2) of 2.4 h was shorter than that of C1 (3.1 h) and C2 (3.3 h) [1].

Pharmacokinetics Veterinary Medicine Drug Disposition

Antimicrobial Spectrum Against ESKAPE Pathogens

An evaluation of the antimicrobial activity of isolated gentamicin C-subtypes against a panel of 40 clinical isolates (S. aureus, E. coli, K. pneumoniae, P. aeruginosa) showed that the antimicrobial breadth of gentamicin C1a is comparable to that of the hospital gentamicin mixture. Using a susceptibility cutoff of MIC ≤ 4 μg/mL, hospital gentamicin inhibited 35 of 40 strains, while gentamicin C1a inhibited 31-35 strains, with no statistically significant difference in potency against the tested strains [1].

Antimicrobial Susceptibility ESKAPE Pathogens Infectious Disease

30S Ribosomal Subunit Binding Affinity

A study on the structural origins of gentamicin action determined the relative binding affinities of the three major gentamicin C components to the 30S ribosomal subunit. The findings indicated that gentamicin C1a binds with a slightly higher affinity than C2, and both C1a and C2 exhibit significantly higher affinity compared to gentamicin C1 [1]. This difference in target engagement is directly linked to the structural variations between the components, specifically in their ring III and purpurosamine ring methylation states [2].

Ribosome Binding Mechanism of Action Aminoglycoside Antibiotics

6'-Purpurosamine Methylation Status

The gentamicin C complex components are distinguished by their degree of methylation on the 2-amino-hexose (purpurosamine) ring. Gentamicin C1a uniquely lacks any methyl group at the 6' position, whereas C1 and C2 both possess a methyl group at this site. Furthermore, C1 is also N-methylated at this position, a feature absent in C1a and C2 [1]. This specific absence of methylation in C1a is a key structural determinant driving the observed differences in pharmacokinetics, ribosomal binding, and toxicity [2].

Structure-Activity Relationship Aminoglycoside Chemistry Drug Design

Gentamicin C1A Validated Applications


Aminoglycoside Derivative Synthesis Precursor

Gentamicin C1a's well-defined structure and absence of a 6'-methyl group make it an ideal starting material for semi-synthesis. It is the established precursor for clinically used derivatives like etimicin, and its unique binding mode to ribosomal RNA provides a validated scaffold for designing next-generation aminoglycosides with potentially improved therapeutic indices. The structural rationale for its specific RNA interactions is well-documented [1].

Ototoxicity & Auditory Research Reference

Given its documented lower ototoxicity and lack of hidden hearing loss compared to the parent gentamicin complex and other aminoglycosides like neomycin [1], Gentamicin C1a serves as a critical reference standard in auditory research. It allows researchers to delineate the specific molecular mechanisms of aminoglycoside-induced cochlear damage and to screen for compounds or interventions that mitigate such side effects, using C1a as a comparator with a defined, lower-toxicity baseline.

Pharmacokinetic/Pharmacodynamic Research Tool

The significantly different pharmacokinetic profiles of the gentamicin components, such as the 2.55-fold lower clearance of C1a versus C1 in canines [1] and its faster elimination in equines [2], make pure Gentamicin C1a an essential investigative tool. In PK/PD studies, using the isolated component eliminates the confounding variability of the gentamicin mixture, enabling precise determination of exposure-response relationships and facilitating the development of more accurate PK/PD models for aminoglycoside therapy.

Analytical Method Calibration Standard

High-purity Gentamicin C1a is required as a reference standard for the development and validation of analytical methods, such as HPLC and LC-MS, designed to resolve and quantify the individual components of the gentamicin complex [1]. Given the batch-to-batch variability in the composition of pharmaceutical gentamicin, accurate quantification of C1a content is essential for quality control in manufacturing and for correlating component ratios with clinical efficacy and toxicity in research settings.

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